BIM-23056 vs. Octreotide: Divergent Effects on Gastric Acid Secretion in Rats
In a direct head-to-head in vivo study, BIM-23056 and the sst2-selective agonist DC 32-87 produced opposite effects on gastric acid secretion in conscious rats. BIM-23056, acting as an sst3 agonist in this context, increased acid secretion by 274 ± 43%, while DC 32-87 inhibited it by 50.7 ± 13.3% [1]. This demonstrates that BIM-23056's sst3-mediated activity drives a physiological response that is functionally opposite to that of sst2-selective agonists like DC 32-87 and, by extension, the sst2-preferring clinical analog octreotide.
| Evidence Dimension | In vivo gastric acid secretion (% change from baseline) |
|---|---|
| Target Compound Data | BIM-23056: +274 ± 43% increase |
| Comparator Or Baseline | DC 32-87 (sst2 agonist): -50.7 ± 13.3% decrease |
| Quantified Difference | Net difference of 324.7% in opposing directions |
| Conditions | Intracisternal injection (1 μg) in conscious rats with chronic gastric fistulae |
Why This Matters
This data proves BIM-23056 cannot be substituted with an sst2 agonist for studies of gastric function, as it induces a stimulatory rather than inhibitory response.
- [1] Martinez, V., Coy, D. H., Lloyd, K. C., & Taché, Y. (1995). Influence of intracisternal injection of somatostatin analog receptor subtype-2, subtype-3 and subtype-5 on gastric acid secretion in conscious rats. Neuroscience Letters, 186(2-3), 79–82. View Source
